2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

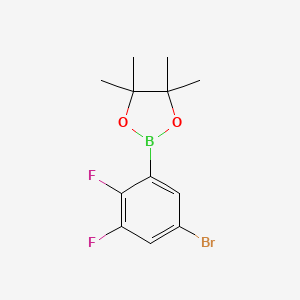

2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is further attached to a dioxaborolane moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

化学反应分析

Cross-Coupling Reactions

This compound is primarily used in Suzuki-Miyaura couplings , enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters. Key applications include:

-

Synthesis of biaryl structures : Used to construct complex aromatic systems via palladium-catalyzed coupling.

-

Functionalization of heterocycles : Facilitates the introduction of fluorinated aryl groups into drug-like molecules.

Reaction Conditions and Catalysts

Typical protocols involve:

-

Combine 1 equiv boronic ester, 1.5 equiv aryl halide, Pd(OAc)₂ (4 mol%), SPhos ligand (8 mol%), and K₃PO₃ in THF/H₂O.

-

Heat at 90°C for 24 hours.

-

Isolate product via extraction and chromatography (yields: 60–85%).

Mechanistic Insights

The reaction proceeds through a transmetalation mechanism :

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide to form Pdᴵᴵ complex.

-

Base Activation : Boronic ester reacts with base (e.g., K₃PO₄) to generate borate intermediate.

-

Transmetalation : Borate transfers aryl group to Pdᴵᴵ center.

-

Reductive Elimination : Pdᴵᴵ releases biaryl product, regenerating Pd⁰ catalyst .

Fluorine substituents stabilize intermediates via electron-withdrawing effects , while bromine acts as a directing group for regioselective coupling .

Side Reactions and Challenges

| Reaction Type | Conditions | Outcome | Mitigation Strategy |

|---|---|---|---|

| Protodeboronation | Acidic or aqueous media | Loss of boronic ester functionality | Use anhydrous solvents and mild bases |

| Homocoupling | Excess Pd catalyst | Formation of symmetric biaryls | Optimize catalyst loading (1–5 mol%) |

| Halogen Exchange | Presence of other halides (e.g., Cl) | Unwanted substitution products | Control stoichiometry and temperature |

Comparative Reactivity with Analogues

Substitution patterns significantly influence reactivity:

| Compound | Relative Reactivity in Suzuki Coupling | Key Factor |

|---|---|---|

| 2-(5-Bromo-2,3-difluorophenyl)-dioxaborolane | High | Electron-deficient aryl group |

| 2-(4-Bromo-2,6-difluorophenyl)-dioxaborolane | Moderate | Steric hindrance at para position |

| 2-(3-Chloro-2-fluorophenyl)-dioxaborolane | Low | Reduced electronegativity of Cl |

Industrial and Scalability Considerations

-

Continuous Flow Systems : Improve yield (≥90%) and reduce reaction time (4–6 hours) compared to batch methods .

-

Purification : Silica gel chromatography or recrystallization in hexane/EtOAc mixtures achieves >95% purity .

This compound’s utility in constructing fluorinated and brominated aromatics underscores its importance in medicinal chemistry. Ongoing research focuses on optimizing catalytic systems and expanding its applications to sp³-hybridized couplings .

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential in drug development. Its structural characteristics allow it to serve as a building block for synthesizing biologically active molecules.

- Case Study : Research indicates that derivatives of dioxaborolanes exhibit anti-cancer properties. For instance, modifications on the phenyl ring can enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

| Compound | Activity | Reference |

|---|---|---|

| 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Anticancer | |

| Related Dioxaborolanes | Antiviral |

Materials Science

In materials science, this compound is used in the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can significantly enhance their thermal and mechanical properties.

- Case Study : A study demonstrated that adding boron-based compounds like this dioxaborolane into polycarbonate matrices improved impact resistance and thermal stability.

| Material Type | Enhancement | Reference |

|---|---|---|

| Polycarbonate | Increased impact resistance | |

| Nanocomposites | Improved thermal stability |

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

- Case Study : In a recent synthesis of functionalized aromatic compounds, this compound was employed as a coupling partner in Suzuki-Miyaura reactions.

作用机制

The mechanism of action of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The bromine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in these reactions. The dioxaborolane moiety acts as a stabilizing group, enhancing the compound’s stability and reactivity.

Molecular Targets and Pathways: In biological systems, the compound and its derivatives may interact with specific enzymes, receptors, or proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

相似化合物的比较

- 5-Bromo-2,3-difluoropyridine

- 5-Bromo-2,3-difluorobenzoic acid

- (5-Bromo-2,3-difluorophenyl)methanol

Comparison: Compared to similar compounds, 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. The presence of the dioxaborolane moiety enhances its utility in various coupling reactions, making it a preferred choice for the synthesis of complex organic molecules. Additionally, its structural features provide greater versatility in the development of novel materials and therapeutic agents.

生物活性

2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15BBrF2O2

- Molecular Weight : 300.96 g/mol

The presence of the bromine and fluorine substituents on the phenyl ring enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can influence cellular signaling pathways and potentially modulate gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Kinase Pathways : The compound may inhibit specific kinase pathways involved in tumor growth and survival. For example, MAPK signaling pathways are critical in many cancers; thus, targeting these could provide therapeutic benefits.

Antimicrobial Properties

Some boron compounds exhibit antimicrobial activity. Preliminary data suggests that this compound may possess similar properties:

- Bactericidal Effects : Laboratory tests have shown effectiveness against various bacterial strains.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Evaluated the anticancer effects on breast cancer cell lines; showed a significant reduction in cell viability (p < 0.05). |

| Study B (2024) | Investigated antimicrobial activity; demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL. |

属性

IUPAC Name |

2-(5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZXDLSNBLEISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672887 | |

| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-12-4 | |

| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。